4-(4-chlorophenyl)-2-{(2E)-2-[4-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(difluoromethoxy)benzaldehyde ((2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluoromethoxy group attached to a benzaldehyde moiety, and a thiazolylidene hydrazone linkage with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)benzaldehyde ((2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone typically involves a multi-step process:
Formation of 4-(difluoromethoxy)benzaldehyde: This can be achieved through the reaction of 4-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate.
Synthesis of (2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone: This involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring, followed by the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethoxy)benzaldehyde ((2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The hydrazone linkage can be reduced to form the corresponding amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-(difluoromethoxy)benzoic acid.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(difluoromethoxy)benzaldehyde ((2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)benzaldehyde ((2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or microbial growth, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
4-(methoxy)benzaldehyde ((2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone: Similar structure but with a methoxy group instead of a difluoromethoxy group.
4-(difluoromethoxy)benzaldehyde ((2E)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone: Similar structure but with a methyl group instead of a chlorophenyl group.
Uniqueness
The presence of the difluoromethoxy group in 4-(difluoromethoxy)benzaldehyde ((2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone imparts unique electronic properties that can enhance its reactivity and interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C17H12ClF2N3OS |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H12ClF2N3OS/c18-13-5-3-12(4-6-13)15-10-25-17(22-15)23-21-9-11-1-7-14(8-2-11)24-16(19)20/h1-10,16H,(H,22,23)/b21-9+ |
InChI Key |
ABXYLXQOEVQXFJ-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl)OC(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.